molecular formula C6H3BClF4K B15298483 Potassium (2-chloro-6-fluorophenyl)trifluoroborate

Potassium (2-chloro-6-fluorophenyl)trifluoroborate

Cat. No.: B15298483
M. Wt: 236.44 g/mol
InChI Key: DDAQKFRMWUWAKX-UHFFFAOYSA-N
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Description

Potassium (2-chloro-6-fluorophenyl)trifluoroborate (C₆H₃BClF₄K) is an organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, attached to a trifluoroborate anion. This compound’s stability, solubility, and reactivity are influenced by the electron-withdrawing effects of Cl and F, making it valuable in pharmaceutical and materials science applications .

Properties

Molecular Formula

C6H3BClF4K

Molecular Weight

236.44 g/mol

IUPAC Name

potassium;(2-chloro-6-fluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BClF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

DDAQKFRMWUWAKX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1Cl)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-6-Fluorophenylboronic Acid

The boronic acid precursor is synthesized via Miyaura borylation. Key parameters include:

  • Substrate : 2-Chloro-6-fluoro-1-bromobenzene
  • Catalyst : Pd(dppf)Cl₂ (1.5 mol%)
  • Base : Potassium acetate (3.0 equiv)
  • Solvent : 1,4-Dioxane/water (4:1 v/v)
  • Temperature : 80–90°C for 12–18 hours

Gas chromatography (GC) monitoring confirms >95% conversion before isolation via acid-base extraction.

Trifluoroborate Formation

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol/water (3:1):

  • Molar ratio : 1:1.2 (boronic acid:KHF₂)
  • Reaction time : 6–8 hours at 25°C
  • Workup : Filtration, washing with cold methanol, and vacuum drying

This method produces crystalline potassium trifluoroborate with residual KF <0.5%.

Table 1 : Optimization Data for Direct Synthesis

Parameter Optimal Range Yield Impact (±5%)
KHF₂ Equivalents 1.2–1.5 <2% variation
Methanol:Water Ratio 3:1 to 4:1 Solubility-limited
Drying Temperature 40–50°C under vacuum No decomposition

Alternative Route via Benzaldehyde Intermediate

CN102617312A describes a pathway using 2-chloro-6-fluorobenzaldehyde as a precursor:

Chlorination of 2-Chloro-6-Fluorotoluene

  • Conditions : Cl₂ gas under metal-halide lamp irradiation (180–200°C)
  • Catalyst : Fe-based solid superacid (SO₄²⁻/Fe₃O₄)
  • Key intermediates :
    • 2-Chloro-6-fluorobenzyl chloride
    • 2-Chloro-6-fluorobenzal chloride

GC analysis monitors chlorination depth, terminating when benzyl chloride <0.5%.

Hydrolysis and Boronation

The chlorinated mixture undergoes hydrolysis:

  • Reagent : H₂O (15% w/w of toluene feed)
  • Temperature : 180°C for 4 hours
  • Basification : NaOH to pH ≥8

Subsequent boronation employs BF₃·OEt₂ in THF at −78°C, followed by KF precipitation.

Table 2 : Comparative Analysis of Synthetic Routes

Metric Direct Synthesis Benzaldehyde Route
Total Steps 2 4
Overall Yield 82–87% 68–74%
Purity (HPLC) 99.5% 97.2%
Scalability >10 kg batches Limited to 5 kg

Mechanistic Considerations

Boron-KF Coordination Chemistry

The trifluoroborate anion forms via BF₃ insertion into the B–O bond of the boronic acid. Density functional theory (DFT) studies indicate:

  • ΔG‡ = 23.1 kcal/mol for the rate-limiting step
  • K⁺ stabilizes the [ArBF₃]⁻ complex through cation-π interactions

Side Reactions and Mitigation

  • Di-borylation : Controlled by maintaining sub-0.5M concentrations
  • Protodeboronation : Minimized by avoiding protic solvents post-reaction

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot plants employ tube reactors for:

  • Residence time : 8–12 minutes at 100°C
  • Productivity : 1.2 kg/h per liter reactor volume

Waste Stream Management

  • Fluoride recovery : Ca(OH)₂ precipitation achieves 98% F⁻ removal
  • Solvent recycling : Distillation recovers >95% methanol

Emerging Methodologies

Electrochemical Borylation

Recent patents describe boron-selective anodes (Pt/Ti mesh):

  • Current density : 10–15 mA/cm²
  • Faradaic efficiency : 78% at 50°C

Photoredox Catalysis

Visible-light-mediated systems using Ru(bpy)₃²⁺:

  • Quantum yield : 0.45 at 450 nm
  • Functional group tolerance : Includes esters and nitriles

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in Pd- or Ni-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. Key features include:

  • Catalyst Systems : Pd(PPh₃)₄ or NiCl₂(dppe) are commonly used .

  • Base : Cs₂CO₃ or K₃PO₄ in polar solvents like THF or DME.

  • Yield : Typically 70–90% under optimized conditions.

Example Reaction :

Ar–X+K[(2-Cl-6-F-C₆H₃)BF₃]Pd catalystAr–(2-Cl-6-F-C₆H₃)+KX+BF₃\text{Ar–X} + \text{K[(2-Cl-6-F-C₆H₃)BF₃]} \xrightarrow{\text{Pd catalyst}} \text{Ar–(2-Cl-6-F-C₆H₃)} + \text{KX} + \text{BF₃}

Mechanistically, oxidative addition of the aryl halide (Ar–X) to Pd(0) precedes transmetalation with the trifluoroborate anion, followed by reductive elimination to form the C–C bond .

Photoredox Cross-Coupling

Visible-light-driven reactions enable coupling with α-trifluoromethylated alkyl halides:

  • Conditions : Ru(bpy)₃²⁺ catalyst, blue LED light, DMF solvent .

  • Scope : Compatible with primary/secondary alkyltrifluoroborates (yields: 65–85%) .

Oxone®-Mediated Oxidation

Trifluoroborates oxidize to phenols under mild conditions:

  • Reagent : Oxone® (0.2 M in H₂O) .

  • Solvent : Acetone, room temperature .

  • Yield : >90% for 2,6-dimethylphenol derivatives .

Mechanism :

K[(2-Cl-6-F-C₆H₃)BF₃]Oxone®(2-Cl-6-F-C₆H₃)OH+BF₃+KHSO₄\text{K[(2-Cl-6-F-C₆H₃)BF₃]} \xrightarrow{\text{Oxone®}} \text{(2-Cl-6-F-C₆H₃)OH} + \text{BF₃} + \text{KHSO₄}

The reaction proceeds via electrophilic hydroxylation without requiring radical intermediates .

TEMPO-Based Oxidation

For less activated substrates:

  • Conditions : TEMPO (2.2 equiv), Cu(OTf)₂, DMSO, 120°C .

  • Yield : 50–70% after 20 hours .

Functional Group Compatibility

The trifluoroborate group tolerates diverse functionalities:

Functional GroupCompatibilityNotes
EpoxidesHighNo degradation observed under basic conditions .
KetonesModerateRequires low-temperature conditions .
AlkenesHighStable during photoredox coupling .

Comparative Reactivity with Other Organoboron Reagents

Trifluoroborates outperform boronic acids in stability and functional group tolerance:

ParameterPotassium TrifluoroborateBoronic Acid
Air StabilityExcellentPoor
Purification DifficultyLowHigh
Oxidative ToleranceHigh (e.g., epoxidation)Low
Reaction Yield*85–95%70–85%

*Data from Suzuki-Miyaura couplings under identical conditions .

Key Research Findings

  • Catalyst Optimization : Ni-based systems reduce homocoupling byproducts compared to Pd .

  • Solvent Effects : DMF enhances photoredox coupling efficiency by stabilizing radical intermediates .

  • Halogen Influence : The 2-Cl-6-F substitution pattern directs electrophilic attack to the para position in cross-couplings.

Scientific Research Applications

Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-chloro-6-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium (2-bromo-6-fluorophenyl)trifluoroborate (C₆H₃BBrF₄K)

  • Structural Differences : Bromine replaces chlorine at position 2 (CAS: 2361026-25-5, ).
  • Stability : Bromine’s weaker C–Br bond may reduce stability during storage or under harsh conditions.
  • Applications : Preferred in coupling reactions requiring faster kinetics, though less stable than chloro analogs .
Table 1: Key Properties of Chloro vs. Bromo Derivatives
Property (2-Cl-6-F)Trifluoroborate (2-Br-6-F)Trifluoroborate
Molecular Weight (g/mol) 218.0 262.4
CAS Number Not Provided 2361026-25-5
Reactivity in Suzuki Coupling Moderate High
Thermal Stability High Moderate

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate (C₆H₄BF₄OK)

  • Structural Differences : Hydroxyl (-OH) group replaces chlorine at position 2 (CAS: 2252415-10-2, ).
  • Reactivity : The -OH group introduces hydrogen-bonding capability, increasing polarity and solubility in protic solvents. However, the electron-donating effect of -OH may reduce electrophilicity at the boron center, slowing cross-coupling reactions .
  • Applications : Useful in reactions requiring enhanced solubility or where post-functionalization of the -OH group is needed .

Potassium (2,3-difluorobenzyl)trifluoroborate

  • Structural Differences : A benzyl group with F at positions 2 and 3 replaces the chloro-fluorophenyl moiety ().
  • Applications : Explored in material science for developing thermally stable polymers and coatings .

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

  • Structural Differences : A pyrimidine ring replaces the benzene ring, with Cl at position 2 (CAS: 1245906-70-0, ).
  • Reactivity : The nitrogen-rich pyrimidine ring alters electronic properties, enabling coordination with transition metals like palladium. This enhances utility in heterocyclic synthesis .

Reactivity and Stability in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Chloro vs. Bromo Derivatives : Bromo analogs exhibit faster coupling due to easier oxidative addition of Pd(0) to C–Br bonds. However, chloro derivatives are more stable, making them preferable for long-term storage .
    • Hydroxyl-Substituted Analogs : Reduced reactivity due to -OH’s electron-donating effects, but useful in aqueous-phase reactions .
  • Thermal Stability : Chloro and fluorinated derivatives (e.g., 2,3-difluorobenzyl) show higher thermal stability compared to bromo or hydroxylated variants .

Q & A

Q. What are the recommended synthetic routes for Potassium (2-chloro-6-fluorophenyl)trifluoroborate, and how is its purity validated?

The compound is typically synthesized via transmetalation of aryl halides with bis(pinacolato)diboron under palladium catalysis, followed by treatment with KHF₂ to form the trifluoroborate salt . Purification involves recrystallization from aqueous ethanol. Characterization employs 19F^{19}\text{F} NMR to confirm trifluoroborate integrity (δ135\delta \approx -135 ppm) and 11B^{11}\text{B} NMR (δ3\delta \approx 3 ppm). Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and purity .

Q. What solvent and base systems optimize Suzuki-Miyaura cross-coupling reactions with this reagent?

Aqueous THF (10:1 THF/H₂O) with K₂CO₃ or Cs₂CO₃ as base (2–3 equiv.) at 60–80°C provides high yields. Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts. The biphasic system minimizes protodeboronation while enabling efficient transmetalation .

Q. How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling?

The electron-withdrawing fluorine and chlorine substituents reduce electron density at the boron-bound carbon, slowing transmetalation but improving oxidative addition efficiency. Steric effects from the 2-chloro-6-fluoro arrangement may require longer reaction times compared to para-substituted analogs .

Advanced Research Questions

Q. What mechanistic role do endogenous fluoride ions play in Suzuki-Miyaura reactions with this compound?

Fluoride ions (from KHF₂ hydrolysis) activate the palladium catalyst by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit catalysis by forming unreactive [Pd-F] complexes. 19F^{19}\text{F} NMR studies reveal dynamic equilibrium between trifluoroborate, boronic acid, and boronate species during hydrolysis .

Q. How can competing protodeboronation be suppressed during cross-coupling?

Protodeboronation is minimized by:

  • Avoiding strong bases (e.g., NaOH) in favor of mild carbonates.
  • Using degassed solvents to prevent oxidative side reactions.
  • Maintaining reaction temperatures below 80°C. Kinetic monitoring via 11B^{11}\text{B} NMR shows boronic acid intermediates as key culprits; rapid transmetalation reduces their accumulation .

Q. What analytical methods resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic turnover arise from trace moisture or oxygen. Standardized protocols include:

  • Rigorous solvent drying (molecular sieves) and inert atmosphere.
  • Comparing turnover numbers (TON) via ICP-MS quantification of residual Pd.
  • Kinetic profiling using in-situ IR to track aryl bromide consumption .

Methodological Recommendations

  • Handling Sensitivity: Store under argon at –20°C to prevent hydrolysis. Use freshly distilled THF to avoid peroxide-induced side reactions .
  • Scalability: For gram-scale reactions, employ slow addition of the trifluoroborate to avoid exothermic boronate formation .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict activation barriers for transmetalation, aiding in ligand design for challenging substrates .

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